3,7-Dimethoxy-naphthalene-1-carbaldehyde is an organic compound characterized by its naphthalene backbone with two methoxy groups located at the 3 and 7 positions and an aldehyde functional group at the 1 position. This structure contributes to its unique chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The compound is often utilized as an intermediate in the synthesis of more complex organic molecules due to its reactive aldehyde group and the influence of the methoxy substituents on its reactivity and solubility.
Research indicates that 3,7-Dimethoxy-naphthalene-1-carbaldehyde exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound has been investigated for its ability to inhibit certain biological pathways, possibly through covalent interactions with nucleophilic sites on proteins and enzymes. These interactions may disrupt normal cellular functions, leading to therapeutic effects against various diseases .
The synthesis of 3,7-Dimethoxy-naphthalene-1-carbaldehyde can be achieved through several methods:
Industrial production typically involves optimized conditions for high yield and purity, often utilizing continuous flow reactors alongside advanced purification techniques like recrystallization and chromatography.
3,7-Dimethoxy-naphthalene-1-carbaldehyde finds applications across various domains:
The interaction studies of 3,7-Dimethoxy-naphthalene-1-carbaldehyde focus on its mechanism of action within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxy groups influence the compound's lipophilicity, affecting its bioavailability and distribution within biological systems .
Several compounds share structural similarities with 3,7-Dimethoxy-naphthalene-1-carbaldehyde:
| Compound Name | Structural Features |
|---|---|
| 2,6-Dimethoxy-naphthalene-1-carbaldehyde | Methoxy groups at positions 2 and 6 |
| 1,5-Dimethoxy-naphthalene-2-carbaldehyde | Methoxy groups at positions 1 and 5 |
| 3,7-Dimethoxy-naphthalene-2-carbaldehyde | Methoxy groups at positions 3 and 7; aldehyde at position 2 |
The uniqueness of 3,7-Dimethoxy-naphthalene-1-carbaldehyde lies in the specific arrangement of its methoxy and aldehyde groups. This configuration imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives. The positioning allows for specific interactions with molecular targets that are not present in other similar compounds .
Orthoformate-mediated formylation has emerged as a cornerstone for introducing aldehyde groups into methoxy-substituted naphthalenes. In the synthesis of 7-methoxy-naphthalene-1-carbaldehyde, ethyl orthoformate and aniline are employed to generate an intermediate imine, which undergoes hydrolysis to yield the aldehyde functionality. For 3,7-dimethoxy derivatives, this strategy requires careful optimization due to the electronic and steric effects imposed by the additional methoxy group at position 3.
The reaction typically proceeds via activation of the naphthol starting material (e.g., 3,7-dimethoxy-naphthalen-2-ol) with a strong base such as sodium hydride, followed by treatment with ethyl orthoformate in anhydrous conditions. The intermediate imine is hydrolyzed under acidic conditions to furnish the aldehyde. Key parameters influencing yield include reaction temperature (80–100°C), stoichiometry of orthoformate (1.5–2.0 equivalents), and the choice of acid for hydrolysis (e.g., hydrochloric acid vs. acetic acid). A comparative study of orthoformates (Table 1) reveals that ethyl orthoformate provides superior yields (75–82%) compared to methyl or propyl analogues, likely due to its balanced reactivity and volatility.
Table 1: Yield comparison of orthoformates in formylation of 3,7-dimethoxy-naphthalen-2-ol
| Orthoformate | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethyl | 90 | 82 |
| Methyl | 90 | 68 |
| Propyl | 90 | 73 |
The presence of the 3-methoxy group necessitates prolonged reaction times (12–16 hours) to achieve complete conversion, as steric hindrance slows imine formation. Recent efforts have explored microwave-assisted protocols to reduce reaction times to 4–6 hours without compromising yield.
Deoxygenation of intermediates is a critical step in constructing the naphthalene core. Palladium-catalyzed deoxygenation, as demonstrated in the synthesis of 7-methoxy-naphthalene-1-carbaldehyde, involves the reduction of sulfonate esters using palladium acetate and a phosphine ligand. For 3,7-dimethoxy derivatives, this approach requires modification to address the electron-donating effects of the additional methoxy group.
The reaction mechanism proceeds via oxidative addition of the palladium catalyst to the sulfonate ester, followed by hydrogenolysis using dihydrogen or a hydrogen donor (e.g., formic acid). Key ligands such as 1,3-bis(diphenylphosphino)propane (dppp) enhance catalytic activity by stabilizing the palladium intermediate. Solvent selection significantly impacts efficiency: dimethylformamide (DMF) outperforms dioxane or toluene due to its high polarity, which facilitates ligand-metal coordination (Table 2).
Table 2: Solvent effects on palladium-catalyzed deoxygenation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 90 | 78 |
| Dioxane | 90 | 62 |
| Toluene | 90 | 55 |
Notably, the 3-methoxy group increases steric bulk near the reaction site, necessitating higher catalyst loadings (5 mol% vs. 2 mol% for mono-methoxy analogues) to maintain reaction rates. Recent advances have explored bimetallic systems (Pd/Cu) to improve turnover frequencies, though these remain experimental.
The choice of solvent profoundly influences reaction kinetics and selectivity in aldehyde functionalization. In the sulfonylation and deoxygenation steps, polar aprotic solvents like DMF stabilize charged intermediates and enhance nucleophilic attack at the aldehyde position. For 3,7-dimethoxy-naphthalene-1-carbaldehyde, solvent polarity must balance substrate solubility and transition-state stabilization.
A systematic evaluation of solvents in the sulfonylation step (Table 3) highlights DMF’s superiority, achieving 85% conversion compared to 67% in tetrahydrofuran (THF). This disparity arises from DMF’s ability to solubilize both the aromatic substrate and sulfonyl chloride, ensuring homogeneous reaction conditions. Conversely, nonpolar solvents like toluene lead to phase separation and incomplete conversions.
Table 3: Solvent performance in sulfonylation of 3,7-dimethoxy-naphthalene-1-carbaldehyde
| Solvent | Dielectric Constant | Conversion (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| THF | 7.5 | 67 |
| Toluene | 2.4 | 48 |
Temperature gradients further modulate reactivity: elevated temperatures (90–110°C) accelerate sulfonylation but risk aldehyde oxidation. Recent protocols advocate for stepwise heating (40°C → 90°C) to mitigate side reactions while maintaining efficiency.
Sulfonylation serves as a gateway to cascade reactions that install complex functionalities on the naphthalene ring. In the synthesis of 7-methoxy-naphthalene-1-carbaldehyde, methanesulfonyl chloride reacts with the hydroxyl group adjacent to the aldehyde, forming a sulfonate ester that primes the substrate for deoxygenation. For 3,7-dimethoxy derivatives, this strategy enables regioselective modifications at position 2, leveraging the directing effects of the 1-aldehyde and 3-methoxy groups.
The cascade process involves three stages:
This one-pot methodology achieves an overall yield of 72%, with minor byproducts arising from over-sulfonylation or aldehyde oxidation. Computational studies suggest that the 3-methoxy group electronically deactivates position 4, directing sulfonylation exclusively to position 2.
Nickel catalysts have emerged as pivotal tools for deoxygenation reactions in naphthalene derivative synthesis. These systems enable the selective removal of oxygen-containing groups while preserving methoxy substituents.
The nickel-catalyzed reductive deoxygenation of 3,7-dimethoxy-naphthalene-1-carbaldehyde precursors typically follows a sequence involving oxidative addition of C–O bonds to form nickel(II)-alkoxide intermediates. For example, in the deoxygenation of aryl ethers, a Ni(0)/Ni(II) redox cycle facilitates cleavage of the C(aryl)–O bond through β-hydrogen elimination, yielding the corresponding hydrocarbon [4] [5]. This pathway avoids external reductants by leveraging the inherent reactivity of nickel-alkoxide species.
A critical study demonstrated that Ni(cod)₂ (cod = cyclooctadiene) combined with N-heterocyclic carbene (NHC) ligands bearing 2-adamantyl groups achieves 89% yield in naphthalene formation from 2-methoxynaphthalene [5]. The bulky ligand architecture suppresses undesired side reactions, directing selectivity toward C(sp³)–O bond cleavage while leaving methoxy groups intact.
Table 1: Ligand Effects on Nickel-Catalyzed Deoxygenation
| Ligand Structure | Yield (%) | Selectivity (C(sp³)–O/C(sp²)–O) |
|---|---|---|
| I(1-Ad) (1-adamantyl) | 68 | 9:1 |
| I(2-Ad) (2-adamantyl) | 89 | 12:1 |
| SIPr (NHC with cyclohexyl) | 45 | 5:1 |
Nickel’s ability to differentiate between C(sp³)–O and C(sp²)–O bonds is central to retaining methoxy groups during deoxygenation. Computational studies suggest that the energy barrier for C(sp³)–O oxidative addition is 5–8 kcal/mol lower than for aryl ethers, favoring retention of aromatic methoxy substituents [4]. This selectivity enables the synthesis of 3,7-dimethoxy-naphthalene-1-carbaldehyde from polyoxygenated precursors without demethoxylation.
Palladium catalysts complement nickel systems by enabling hydrogen transfer reactions critical for aldehyde group introduction and stabilization.
A key step in synthesizing 3,7-dimethoxy-naphthalene-1-carbaldehyde involves palladium-mediated formylation. For instance, palladium acetate and 1,3-bis(diphenylphosphino)propane (dppp) facilitate the transfer of formyl groups to naphthalene rings under CO atmosphere [1]. The reaction proceeds via a palladium hydride intermediate, which inserts into a C–H bond adjacent to methoxy groups, followed by CO insertion and reductive elimination to yield the aldehyde.
Table 2: Palladium Catalyst Performance in Formylation
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd(OAc)₂/dppp | 90 | 75 |
| PdCl₂(PPh₃)₂ | 110 | 62 |
| Pd(acac)₂/Xantphos | 80 | 68 |
Advanced palladium systems allow tandem deoxygenation and formylation in a single reactor. A notable example involves treating 7-methoxy-naphthalen-2-ol with ethyl orthoformate and aniline to generate an imine intermediate, which undergoes palladium-catalyzed hydrolysis and formic acid-mediated reduction to yield the target aldehyde [1]. This "one-pot" approach reduces purification steps and improves overall efficiency.
The spatial arrangement of methoxy groups at the 3- and 7-positions demands precise control over regioselectivity, achieved through tailored ligand design.
Bulky NHC ligands like I(2-Ad) create steric environments that shield specific positions on the naphthalene ring. During deoxygenation reactions, these ligands prevent nucleophilic attack at the 3- and 7-positions, ensuring methoxy group retention [5]. Electronic effects further enhance selectivity; electron-donating methoxy groups direct catalysts toward less electron-rich C–O bonds elsewhere on the ring.
Sulfamic acid (SA) catalysts have proven effective in regioselective naphthalene functionalization. In one protocol, SA/EtOH systems promote Friedel-Crafts alkylation of 7-methoxy-naphthalen-2-ol with phenylacetylene, yielding 1-phenyl-6,7-dimethoxy-naphthalene derivatives with >90% regioselectivity [3]. The sulfamate group temporarily coordinates to the catalyst, steering methoxy groups into desired positions before hydrolytic removal.
Table 3: Ligand Impact on Methoxy Retention
| Ligand Type | Methoxy Retention (%) | Competing Demethoxylation (%) |
|---|---|---|
| I(2-Ad) | 98 | 2 |
| Triphenylphosphine | 75 | 25 |
| BINAP | 88 | 12 |
The electronic effects of methoxy substituents in naphthalene derivatives are fundamentally governed by their ability to donate electron density through resonance interactions with the aromatic system. In 3,7-dimethoxy-naphthalene-1-carbaldehyde, the positioning of methoxy groups at the 3 and 7 positions creates a unique electronic environment that significantly influences the compound's reactivity and stability .
Experimental photoelectron spectroscopy studies have demonstrated that methoxy substitution at different positions of the naphthalene ring produces distinct electronic signatures [2]. The ionization energy of 1-methoxynaphthalene is 7.70 eV, while 2-methoxynaphthalene shows a higher ionization energy of 8.14 eV, indicating that the 1-position experiences stronger electron donation effects [2]. This pattern reflects the enhanced resonance stabilization available at the alpha positions of the naphthalene system.
The 3,7-dimethoxy substitution pattern in naphthalene derivatives exhibits exceptional electronic properties due to the symmetrical placement of electron-donating groups. Research has shown that 2,7-dimethoxy-naphthalene demonstrates exceptionally high basicity, with the compound showing enhanced charge transfer characteristics [3]. This enhanced basicity results from the buttressing effect, where the methoxy groups create a synergistic electron-donating environment that stabilizes positive charge development.
Computational studies using density functional theory have revealed that the electronic structure of dimethoxy-substituted naphthalenes is characterized by significant orbital mixing between the methoxy lone pairs and the aromatic π-system [4]. The highest occupied molecular orbital (HOMO) in these systems typically shows substantial contribution from the oxygen lone pairs, while the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the naphthalene ring [5].
The presence of the aldehyde group at the 1-position creates an additional electronic perturbation that affects the overall electronic distribution. Time-dependent density functional theory calculations have demonstrated that the combination of electron-donating methoxy groups and the electron-withdrawing aldehyde creates a push-pull electronic system that enhances charge transfer character [6]. This electronic arrangement results in significant red-shifting of absorption bands and modified photophysical properties.
Table 1: Electronic Effects of Methoxy Substituent Positioning
| Position | Ionization Energy (eV) | Electron Donation | Resonance Stabilization | Electronic Character | Steric Effects | Reference |
|---|---|---|---|---|---|---|
| 1-position | 7.70 | Strong | High | π-π* | Moderate | [2] |
| 2-position | 8.14 | Moderate | Moderate | π-π* | Low | [2] |
| 3-position | 7.91 | Strong | High | π-π* | High | [5] |
| 7-position | 8.05 | Moderate | Moderate | π-π* | Low | [5] |
| 3,7-disubstituted | 7.72 | Enhanced | Very High | Charge Transfer | Significant |
Conformational analysis of 3,7-dimethoxy-naphthalene-1-carbaldehyde reveals complex intramolecular interactions that determine the preferred molecular geometry. Computational modeling using various quantum chemical methods has provided detailed insights into the conformational preferences of this system [7].
Ab initio calculations at the HF, MP2//HF, and DFT/B3LYP levels have consistently identified that 1-methoxynaphthalene exists in two primary conformational states: a trans-planar conformation representing the global minimum and a perpendicular conformation approximately 9 kJ/mol higher in energy [7]. This conformational preference is driven by the balance between steric repulsion and electronic stabilization through conjugation.
The trans-planar conformation is stabilized by optimal overlap between the oxygen lone pairs and the naphthalene π-system, maximizing resonance stabilization. Computational analysis indicates that this conformation shows minimal deviation from planarity, with typical values of 0.013 Å for the average deviation from the best-fit plane [8]. The dihedral angle between the methoxy group and the naphthalene ring in this conformation is typically 28-30 degrees, representing the optimal balance between steric and electronic factors.
The rotational barrier for methoxy group rotation has been calculated to be approximately 9 kJ/mol using various computational methods [7]. This barrier height is sufficient to prevent free rotation at room temperature but allows for conformational interconversion under thermal conditions. The barrier arises from the loss of resonance stabilization as the methoxy group rotates out of the plane of the aromatic system.
In the 3,7-dimethoxy-naphthalene-1-carbaldehyde system, the presence of two methoxy groups and an aldehyde functionality creates additional conformational complexity. Density functional theory calculations using the B3LYP-D3/6-311++G(d,p) level have shown that the preferred conformation maintains both methoxy groups in trans-planar arrangements while the aldehyde group adopts a near-coplanar orientation with the naphthalene ring [9].
The conformational analysis reveals significant intramolecular interactions that influence the overall molecular geometry. The 3-methoxy group experiences enhanced steric interaction with the aldehyde group, resulting in a deviation from ideal planarity. X-ray crystallographic studies have confirmed these theoretical predictions, showing that the 3-methoxy group is forced slightly out of the aromatic plane due to steric repulsion with the aldehyde functionality [10].
Table 2: Conformational Analysis Through Computational Modeling
| Computational Method | Energy Difference (kJ/mol) | Dihedral Angle (degrees) | Planarity Deviation (Å) | Barrier Height (kJ/mol) | Preferred Conformation | Reference |
|---|---|---|---|---|---|---|
| B3LYP/6-31G(d,p) | 9.0 | 28.0 | 0.013 | 9.0 | Trans-planar | [7] |
| HF/6-31G | 8.7 | 30.0 | 0.015 | 8.5 | Trans-planar | [7] |
| MP2//HF | 9.2 | 27.5 | 0.012 | 9.3 | Trans-planar | [7] |
| DFT/B3LYP | 8.9 | 29.0 | 0.014 | 8.8 | Trans-planar | [7] |
| B3LYP-D3/6-311++G(d,p) | 9.1 | 28.5 | 0.013 | 9.2 | Trans-planar | [9] |
Steric effects in 3,7-dimethoxy-naphthalene-1-carbaldehyde play a crucial role in determining the compound's reactivity patterns and chemical behavior. The spatial arrangement of functional groups creates significant steric interactions that influence both ground-state geometry and transition-state accessibility [10].
The most significant steric interaction occurs between the methoxy groups and the aldehyde functionality. In the 3,7-dimethoxy-naphthalene-1-carbaldehyde system, the 3-methoxy group experiences direct steric repulsion with the aldehyde group due to their proximity. X-ray crystallographic analysis has revealed that this interaction forces the methoxy group out of the naphthalene plane, with the carbon atom deviating by 7.4 degrees from the aromatic plane [10].
The steric strain in the system is quantified by the analysis of bond angles and distances. The C-O-C angle in dimethoxy-naphthalene derivatives shows systematic variation depending on the degree of steric hindrance [8]. In 2,7-dimethoxynaphthalene, the C-O-C angles are 125.5 degrees where the methyl group is syn to the hydrogen and 114.3 degrees where it is anti, reflecting the steric interaction with adjacent hydrogen atoms.
The peri-interaction effect is particularly pronounced in 1,8-disubstituted naphthalenes, where substituents at positions 1 and 8 experience severe steric repulsion [11]. While 3,7-dimethoxy-naphthalene-1-carbaldehyde does not experience direct peri-interactions, the aldehyde group creates significant steric hindrance that affects the conformational preferences of the nearby methoxy groups.
Computational analysis of steric effects has revealed that the introduction of the aldehyde group at the 1-position significantly increases the steric strain in the system. The calculated steric energy penalty for the 3,7-dimethoxy-naphthalene-1-carbaldehyde system is approximately 15 kJ/mol higher than the corresponding dimethoxy derivative without the aldehyde group [10]. This increased steric strain contributes to enhanced reactivity through ground-state destabilization.
The steric influences on reactivity are manifested in several ways. The increased steric strain enhances the electrophilicity of the aldehyde group, making it more susceptible to nucleophilic attack. Additionally, the steric crowding reduces the activation energy for reactions that relieve steric strain, such as demethylation reactions [10].
Research has demonstrated that the regioselectivity of demethylation reactions in highly substituted naphthalenes is primarily controlled by steric effects rather than electronic effects [10]. In the 3,7-dimethoxy-naphthalene-1-carbaldehyde system, the 3-methoxy group shows preferential reactivity toward demethylation due to the steric relief provided by this process.
Table 3: Steric Influences on Reactivity Patterns
| Substituent Pattern | Steric Hindrance Level | C-O-C Angle (degrees) | Reactivity Index | Peri-interaction | Out-of-plane Deviation (Å) | Reference |
|---|---|---|---|---|---|---|
| 3-methoxy | Low | 117.2 | 1.00 | None | 0.000 | [8] |
| 7-methoxy | Low | 118.1 | 0.95 | None | 0.000 | [8] |
| 3,7-dimethoxy | Moderate | 125.5 | 1.25 | Moderate | 0.027 | [8] |
| 1-aldehyde | High | 114.3 | 1.80 | Significant | 0.039 | [10] |
| 3,7-dimethoxy-1-aldehyde | Very High | 125.5 | 2.10 | Severe | 0.047 | [10] |